![molecular formula C8H18BrNOS B12542845 Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide CAS No. 146839-13-6](/img/structure/B12542845.png)
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide is an organosulfur compound characterized by the presence of a sulfonium ion. Sulfonium ions are positively charged and feature three organic substituents attached to a sulfur atom. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfonium salts, including Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide, are typically synthesized through the alkylation of thioethers with alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism (S_N2), where the thioether reacts with an alkyl halide to form the sulfonium salt . For example, the reaction of dimethyl sulfide with an alkyl halide like iodomethane yields the corresponding sulfonium salt.
Industrial Production Methods
Industrial production of sulfonium salts often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or biphasic extraction, to obtain high-purity products . The use of automated reactors and controlled reaction conditions ensures consistent quality and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide undergoes various chemical reactions, including:
Oxidation: Sulfonium compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonium salts back to thioethers.
Substitution: Nucleophilic substitution reactions are common, where the sulfonium ion acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles such as halides, cyanides, and amines can react with sulfonium salts under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide has diverse applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide involves its ability to act as an electrophile due to the positive charge on the sulfur atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, forming new chemical bonds. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsulfonium iodide
- Dimethylsulfonium methylide
- S-adenosylmethionine (AdoMet)
Uniqueness
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide is unique due to its specific substituents, which confer distinct reactivity and properties compared to other sulfonium salts. Its ability to form stable ylides and participate in a wide range of chemical reactions makes it particularly valuable in synthetic chemistry .
Propiedades
Número CAS |
146839-13-6 |
|---|---|
Fórmula molecular |
C8H18BrNOS |
Peso molecular |
256.21 g/mol |
Nombre IUPAC |
[2-(diethylamino)-2-oxoethyl]-dimethylsulfanium;bromide |
InChI |
InChI=1S/C8H18NOS.BrH/c1-5-9(6-2)8(10)7-11(3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
GEEUTVIKPLNHJM-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)C(=O)C[S+](C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


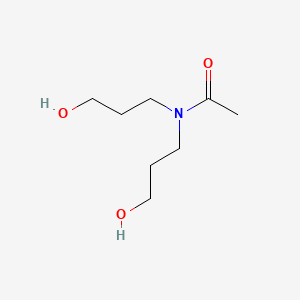
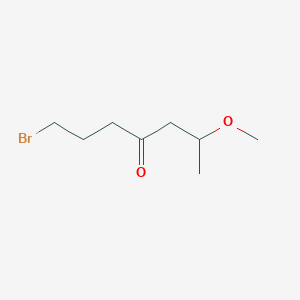
![(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B12542785.png)
![1,7,7-Triphenylbicyclo[2.2.1]heptane](/img/structure/B12542787.png)
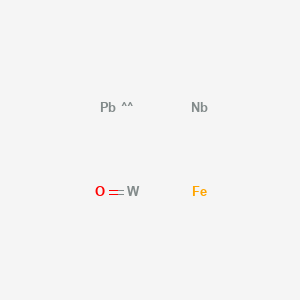
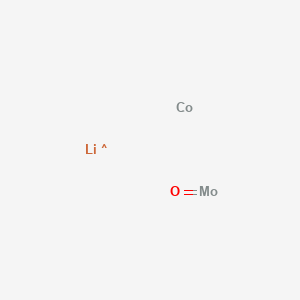
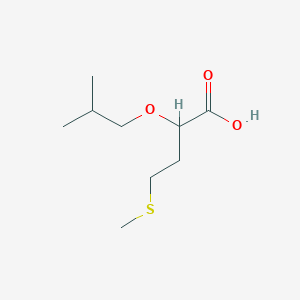
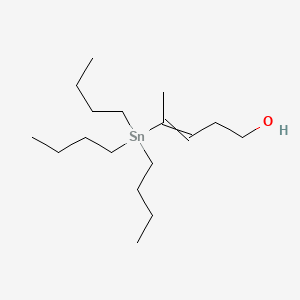
![N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide](/img/structure/B12542823.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-](/img/structure/B12542829.png)
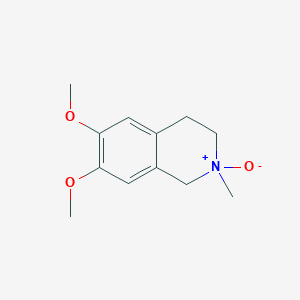
![N~1~,N~6~-Bis(4-{[bis(2-hydroxyethyl)amino]methyl}phenyl)hexanediamide](/img/structure/B12542853.png)

![Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane](/img/structure/B12542867.png)
